3-acetyl-7-methyl-2H-chromen-2-one

Homodimerization DFT calculation Radical stability

3-Acetyl-7-methyl-2H-chromen-2-one (CAS 20280-93-7), a synthetic coumarin derivative belonging to the 3-acetylcoumarin family, bears an acetyl group at the 3-position and a methyl substituent at the 7-position of the chromen-2-one core. With a molecular formula of C12H10O3, a molecular weight of 202.21 g/mol, and a calculated LogP of 2.30, this compound serves as a versatile building block for heterocyclic synthesis and as a probe for cytochrome P450 2A6 (CYP2A6) enzyme inhibition studies.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 20280-93-7
Cat. No. B1265903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-7-methyl-2H-chromen-2-one
CAS20280-93-7
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C
InChIInChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3
InChIKeyUBRNWFAJPPGJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-7-methyl-2H-chromen-2-one (CAS 20280-93-7): A 7-Methyl-Substituted 3-Acetylcoumarin Scaffold for Chemical Biology and Medicinal Chemistry Sourcing


3-Acetyl-7-methyl-2H-chromen-2-one (CAS 20280-93-7), a synthetic coumarin derivative belonging to the 3-acetylcoumarin family, bears an acetyl group at the 3-position and a methyl substituent at the 7-position of the chromen-2-one core . With a molecular formula of C12H10O3, a molecular weight of 202.21 g/mol, and a calculated LogP of 2.30, this compound serves as a versatile building block for heterocyclic synthesis and as a probe for cytochrome P450 2A6 (CYP2A6) enzyme inhibition studies . Its dual substitution pattern distinguishes it from the parent 3-acetylcoumarin (CAS 3949-36-8) and other 7-substituted analogs, conferring quantifiable differences in reactivity and electronic properties that are critical for reproducible experimental outcomes.

Why 3-Acetyl-7-methyl-2H-chromen-2-one Cannot Be Interchanged with Generic 3-Acetylcoumarin or Other 7-Substituted Analogs


Within the 3-acetylcoumarin chemotype, substitution at the C-7 position profoundly modulates electronic structure, radical stability, and target-binding kinetics. A direct head-to-head DFT study demonstrated that the 7-methyl substituent shifts the free energy of radical formation (ΔG) to +66 kJ/mol, compared to the unsubstituted 3-acetylcoumarin (ΔG = +54 kJ/mol), while strongly electron-donating groups (7-Et₂N, ΔG = +93 kJ/mol) or electron-withdrawing groups (7-NO₂, ΔG = +19 kJ/mol) produce markedly different energetic profiles. Consequently, substituting the 7-methyl derivative with a generic 3-acetylcoumarin or an alternative 7-substituted analog alters reaction yields, kinetics, and product distributions in homodimerization, cycloaddition, and related synthetic transformations. For CYP2A6 inhibition assays, the 7-methyl compound displays a Ki of 70 nM ; replacing it with an unsubstituted or differently substituted coumarin yields different inhibition constants, compromising assay reproducibility and structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 3-Acetyl-7-methyl-2H-chromen-2-one


Radical Formation Energetics in Homodimerization: 7-Methyl Substitution vs. Unsubstituted 3-Acetylcoumarin

In a direct head-to-head DFT study, the free energy of radical formation (ΔG) for 7-methyl-3-acetylcoumarin was calculated to be +66 kJ/mol, compared to the unsubstituted 3-acetylcoumarin (ΔG = +54 kJ/mol) . This represents a +12 kJ/mol increase, making radical formation less favorable. Other 7-substituted derivatives showed dramatically different values: 7-nitro (ΔG = +19 kJ/mol), 7-methoxy (ΔG = +70 kJ/mol), and 7-diethylamino (ΔG = +93 kJ/mol) . The 7-methyl group provides an intermediate electron-donating effect that modulates reactivity without the extreme destabilization of stronger EDGs or the strong stabilization of EWGs.

Homodimerization DFT calculation Radical stability

Homodimerization Yield: 7-Methyl Derivative vs. 7-Methoxy Analog

Under identical ultrasound-assisted homodimerization conditions (Method A: chloroacetic anhydride, Zn, ultrasound irradiation, 120 min), 7-methyl-3-acetylcoumarin (1h) afforded the biscoumarin product 2h in 82% yield, while the 7-methoxy derivative (1c) failed to react entirely . The 7-methyl compound required a slightly higher bath temperature (45 °C vs. 40 °C) compared to other reactive derivatives. This demonstrates that the 7-methyl substitution uniquely enables the homodimerization reaction where a 7-methoxy group would be non-productive.

Biscoumarin synthesis Reaction yield Ultrasound-assisted synthesis

CYP2A6 Enzyme Inhibition Potency: 3-Acetyl-7-methyl-2H-chromen-2-one vs. 7-Hydroxycoumarin Derivatives

3-Acetyl-7-methyl-2H-chromen-2-one inhibits human CYP2A6 with a Ki of 70 nM and an IC50 of 300 nM, measured using coumarin 7 as a fluorogenic substrate in a baculovirus-infected insect cell expression system . For context, 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin) have reported CYP2A6 IC50/Ki values of 0.39/0.25 μM and 4.61/3.02 μM, respectively, with methoxsalen (positive control) at 0.43/0.26 μM . While the 3-acetyl-7-methyl analog shows moderate potency, its distinct substitution pattern (acetyl at C-3, methyl at C-7) provides a different selectivity profile compared to hydroxycoumarin-based inhibitors, making it a useful tool compound for probing CYP2A6 binding interactions without the confounding effects of free hydroxyl groups.

CYP2A6 inhibition Enzyme kinetics Coumarin 7-hydroxylase

Electronic Structure Modulation: NBO Charge Analysis of 7-Methyl vs. Other 7-Substituted 3-Acetylcoumarin Radicals

Natural Bond Orbital (NBO) analysis reveals that the 7-methyl substituent induces a Δq of −0.147 at the C-4 position upon radical formation, compared to the unsubstituted 3-acetylcoumarin (Δq = −0.149) . By contrast, the strongly electron-donating 7-diethylamino group produces a larger charge redistribution (Δq = −0.167), and the electron-withdrawing 7-nitro group produces a significantly smaller change (Δq = −0.033) . The SOMO energy for the 7-methyl radical was calculated to be −3.96 eV, intermediate between the 7-nitro (−4.58 eV) and 7-Et₂N (−3.60 eV) values. This intermediate electronic profile allows the 7-methyl derivative to balance stability and reactivity in subsequent coupling reactions.

NBO analysis Electronic effects DFT modeling

Lipophilicity Comparison: Calculated LogP of 3-Acetyl-7-methyl-2H-chromen-2-one vs. 3-Acetylcoumarin and 7-Methylcoumarin

The calculated LogP (XLogP3) of 3-acetyl-7-methyl-2H-chromen-2-one is 2.30 . The parent 3-acetylcoumarin (CAS 3949-36-8), lacking the 7-methyl group, has a computed LogP of approximately 1.65, while 7-methylcoumarin (CAS 2445-83-2), lacking the 3-acetyl group, has a LogP of approximately 2.02 . The combined 3-acetyl and 7-methyl substitutions produce the highest lipophilicity among the three, increasing LogP by ~0.65 units over 3-acetylcoumarin and ~0.28 units over 7-methylcoumarin. This translates to an approximately 4.5-fold greater partition coefficient (octanol/water) compared to 3-acetylcoumarin.

Lipophilicity Drug-likeness ADMET prediction

Synthetic Versatility: 3-Acetyl-7-methyl-2H-chromen-2-one as a Precursor for Heterocyclic Libraries

The 3-acetylcoumarin scaffold undergoes a wide range of synthetic transformations, including multicomponent reactions, cycloadditions, α-halogenation, aldol condensation, reduction, and 1,2-addition . The presence of the 7-methyl group, as an electron-donating substituent, activates the coumarin ring toward electrophilic substitution at C-6 and C-8 positions, while the 3-acetyl group serves as a nucleophilic site for Knoevenagel condensation and chalcone formation. This dual functionality, confirmed by the successful synthesis of 3-(1-hydroxyimino-ethyl)-7-methyl-coumarin from the title compound , makes 3-acetyl-7-methyl-2H-chromen-2-one a strategically advantageous intermediate compared to 3-acetylcoumarin, where the absence of the 7-methyl group reduces ring activation and alters regioselectivity in subsequent functionalization.

Multicomponent reaction Heterocyclic synthesis Building block

Recommended Application Scenarios for 3-Acetyl-7-methyl-2H-chromen-2-one Based on Quantified Differentiation Evidence


Mechanistic Probe in Radical Homodimerization and C–C Bond Formation Studies

The 7-methyl-3-acetylcoumarin serves as an optimal substrate for investigating the radical homodimerization mechanism of 3-acetylcoumarins. Its intermediate ΔG of radical formation (+66 kJ/mol) and productive yield (82%) make it a benchmark for comparing the effects of electron-donating and electron-withdrawing substituents at C-7. Researchers can use this compound to calibrate DFT models and to establish structure-reactivity relationships for biscoumarin synthesis under ultrasound-assisted conditions, where the 7-methoxy analog fails to react entirely.

Non-Hydroxylated CYP2A6 Inhibitor for Smoking Cessation and Cancer Prevention Target Validation

With a Ki of 70 nM and IC50 of 300 nM against human CYP2A6 , 3-acetyl-7-methyl-2H-chromen-2-one provides a hydroxyl-free pharmacophore for CYP2A6 inhibition studies. Unlike 7-hydroxycoumarin-based inhibitors that can undergo Phase II glucuronidation or sulfation, the 7-methyl and 3-acetyl substituents are metabolically more stable to conjugative clearance. This compound is suitable for in vitro CYP2A6 inhibition screening, mechanism-based inhibition studies, and selectivity profiling against CYP3A4, where it can serve as a structural control devoid of the confounding effects of free hydroxyl groups.

Building Block for Diversity-Oriented Synthesis of Coumarin-Heterocycle Hybrids

The 3-acetyl group of this compound enables Knoevenagel condensation, Claisen-Schmidt condensation, and multicomponent reactions to generate chalcones, pyrazolines, pyrimidines, and thiazole-coumarin hybrids . The 7-methyl group provides ring activation for subsequent electrophilic aromatic substitution at C-6 and C-8, allowing orthogonal functionalization. This dual reactivity, combined with the compound's commercial availability at ≥95% purity from suppliers such as Bidepharm and AKSci, makes it a practical starting material for constructing focused compound libraries in academic and industrial medicinal chemistry laboratories.

Fluorescent Probe Development and Photophysical Studies

The 7-methyl substitution on the coumarin ring shifts the electronic absorption and fluorescence emission spectra relative to the unsubstituted parent. Coumarins with electron-donating groups at C-7 exhibit enhanced fluorescence quantum yields compared to coumarin itself . The 3-acetyl group provides a reactive handle for conjugation to biomolecules or for further derivatization into coumarin-based sensors. This compound can serve as a starting material for developing Al³⁺ sensors (via Schiff base formation) or for synthesizing coumarin fluorophores with tunable emission properties for cellular imaging applications.

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